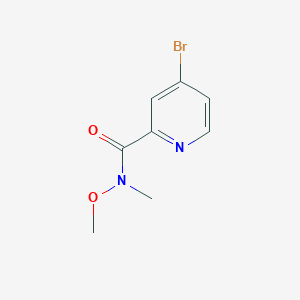
4-Bromo-N-methoxy-N-methylpicolinamide
Cat. No. B8808790
M. Wt: 245.07 g/mol
InChI Key: GUXAAXFFFZOESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08552003B2
Procedure details


To a solution of commercially-available 4-bromopicolinic acid (10.0 g, 49.5 mmole) in 200 mL of anhydrous THF at room temperature is added N,O-hydroxylamine hydrochloride (4.83 g, 49.5 mmol), triethylamine (6.9 mL, 49.5 mmol), carbonyl diimidazole (CDl) (12.0 g, 74.3 mmol) and N,N-dimethyl amino pyridine (DMAP) (20 mg, 0.16 mmol). After stirring at room temperature for 4 hours, an aliquot is taken and injected on LC-MS to check the reaction progress. Upon completion of the reaction, the reaction mixture is quenched with 100 mL of water and extracted with 2×150 mL of ethyl acetate. The combined organic layers are concentrated and purified by chromatography (hexanes 95%, EtOAc 5% step gradient) to give 4-bromo-pyridine-2-carboxylic acid methoxy-methyl-amide (1) as a thick yellow oil (10.4 g, yield 86%) MS ES+247.02.

[Compound]
Name
N,O-hydroxylamine hydrochloride
Quantity
4.83 g
Type
reactant
Reaction Step One



[Compound]
Name
N,N-dimethyl amino pyridine
Quantity
20 mg
Type
reactant
Reaction Step One


Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:10])=O)[CH:3]=1.C([N:13]([CH2:16]C)CC)C.[C:18](C1NC=CN=1)(C1NC=CN=1)=[O:19]>C1COCC1>[CH3:18][O:19][N:13]([CH3:16])[C:8]([C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][N:5]=1)=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=NC=C1)C(=O)O
|
[Compound]
|
Name
|
N,O-hydroxylamine hydrochloride
|
|
Quantity
|
4.83 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
[Compound]
|
Name
|
N,N-dimethyl amino pyridine
|
|
Quantity
|
20 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is quenched with 100 mL of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 2×150 mL of ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organic layers are concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by chromatography (hexanes 95%, EtOAc 5% step gradient)
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON(C(=O)C1=NC=CC(=C1)Br)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.4 g | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
